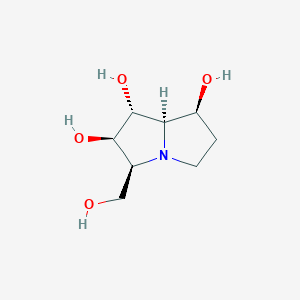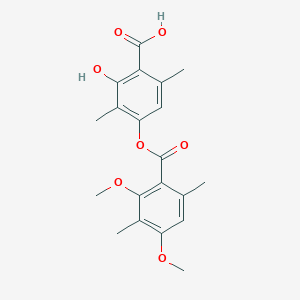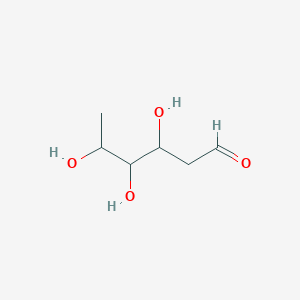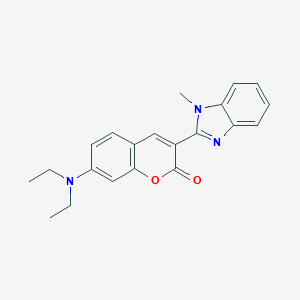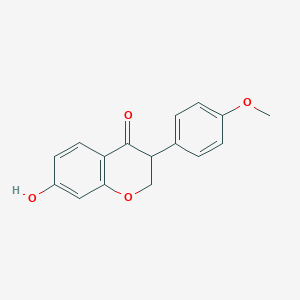
3,7-二羟基黄酮
描述
3,7-二羟基黄酮是一种以其抗氧化特性而闻名的黄酮类化合物。黄酮类化合物是广泛存在于植物界的多酚类化合物,以其对健康的有益作用而闻名。 特别是,3,7-二羟基黄酮因其潜在的药理特性而受到研究,包括抗炎、抗氧化和抗癌活性 .
科学研究应用
3,7-二羟基黄酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂的黄酮类衍生物的构建单元.
生物学: 研究其在调节酶活性及信号通路中的作用.
作用机制
3,7-二羟基黄酮的作用机制涉及其与各种分子靶点和通路的相互作用。它主要通过其抗氧化活性发挥作用,这包括清除自由基和螯合金属离子。 此外,它调节与炎症和细胞增殖相关的信号通路 .
类似化合物:
7,8-二羟基黄酮: 以其神经保护作用和激活肌球蛋白受体激酶 B (TrkB) 通路的能力而闻名.
芹菜素: 另一种具有抗焦虑和抗炎特性的黄酮类化合物.
独特性: 3,7-二羟基黄酮因其独特的羟基化模式而独一无二,这使其具有独特的抗氧化和药理特性。 与主要研究其神经保护作用的 7,8-二羟基黄酮不同,3,7-二羟基黄酮具有更广泛的应用,包括抗癌和抗炎活性 .
生化分析
Biochemical Properties
3,7-Dihydroxyflavone has been reported to interact with various enzymes and proteins. For instance, it has been found to be a direct and potent inhibitor of pyridoxal phosphatase, an enzyme that controls levels of pyridoxal 5’-phosphate, the co-enzymatically active form of vitamin B6 . It binds and reversibly inhibits pyridoxal phosphatase with low micromolar affinity and sub-micromolar potency .
Cellular Effects
3,7-Dihydroxyflavone has shown to have various effects on cells and cellular processes. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc . It also shows anti-inflammatory activity by inhibiting the release of histamine, pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of 3,7-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a competitive inhibitor of pyridoxal phosphatase . These results are important since they offer an alternative mechanism for the effects of 3,7-Dihydroxyflavone in cognitive improvement in several mouse models .
Temporal Effects in Laboratory Settings
It has been reported that 3,7-Dihydroxyflavone can increase pyridoxal 5’-phosphate in a pyridoxal phosphatase-dependent manner in mouse hippocampal neurons .
Dosage Effects in Animal Models
The effects of 3,7-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been reported that 3,7-Dihydroxyflavone can alleviate metabolic syndrome in female mice .
Metabolic Pathways
It has been reported that 3,7-Dihydroxyflavone can provoke TrkB and its downstream PI3K/Akt and MAPK activation in mouse brain upon intraperitoneal or oral administration .
Transport and Distribution
It has been reported that 3,7-Dihydroxyflavone is a bioavailable chemical that can pass through the blood-brain barrier .
Subcellular Localization
The subcellular localization of 3,7-Dihydroxyflavone is yet to be fully understood. It has been reported that one jasmonate-induced glycosyl hydrolase localized to the nucleus, along with a potential product of its activity (7,4’-dihydroxyflavone) .
准备方法
合成路线和反应条件: 3,7-二羟基黄酮的合成通常涉及多步反应。一种常见的方法以邻苯三酚为原料。 这些步骤包括引入乙酰基、保护酚羟基、选择性还原羟基、与苯甲醛进行醛醇缩合,最后在碘催化下进行关环反应 .
工业生产方法: 对于工业生产,该方法涉及使用甲醇和四氢呋喃作为溶剂,并使用钯碳作为加速剂。 反应在 40°C 的高压釜中进行,然后进行过滤、浓缩、结晶和过滤以获得最终产品 .
化学反应分析
反应类型: 3,7-二羟基黄酮会经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 通常涉及过氧化氢或高锰酸钾等试剂。
还原: 通常使用硼氢化钠或氢化铝锂等试剂。
取代: 通常涉及使用溴或氯等试剂的卤化反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致形成醌类,而还原可以产生二氢衍生物 .
相似化合物的比较
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to activate the tropomyosin receptor kinase B (TrkB) pathway.
Chrysin: Another flavonoid with anxiolytic and anti-inflammatory properties.
Uniqueness: 3,7-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and pharmacological properties. Unlike 7,8-Dihydroxyflavone, which is primarily studied for its neuroprotective effects, 3,7-Dihydroxyflavone has a broader range of applications, including anticancer and anti-inflammatory activities .
属性
IUPAC Name |
3,7-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQJWDYDYIJWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197705 | |
| Record name | 7,3'-dihydroxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-00-2 | |
| Record name | 3,7-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,3'-dihydroxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O948D0K9BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,7-Dihydroxyflavone has been shown to interact with various biological targets. It acts as a potent inhibitor of Cytochrome P450 (CYP) 1A1 and 1A2 enzymes, which are involved in the metabolism of xenobiotics, including many drugs and procarcinogens [, ]. This inhibition occurs through a competitive mechanism for CYP1A1 and a mixed-type inhibition for CYP1A2, suggesting that 3,7-Dihydroxyflavone directly interacts with the enzyme active sites []. Furthermore, it can induce apoptosis (programmed cell death) in leukemia cells through both caspase-dependent and caspase-calpain-dependent pathways, indicating interaction with components of these cell death signaling cascades []. Additionally, it exhibits antioxidant activity by scavenging free radicals like DPPH•, ABTS• +, and O2• − and quenching singlet oxygen [, ]. The exact mechanisms of these interactions require further investigation.
A:
- Spectroscopic data:
- UV-Vis Spectroscopy: Exhibits characteristic absorption bands depending on pH and solvent, indicating the presence of different protolytic and tautomeric forms [].
- Fluorescence Spectroscopy: Shows fluorescence emission depending on the solvent and pH, which can be used for analytical purposes [, ].
- FTIR and Raman Spectroscopy: Provide information about vibrational modes of the molecule, particularly the hydroxyl and carbonyl groups [].
- NMR Spectroscopy (1H and 13C): Provides detailed structural information about the molecule, including the position of hydroxyl groups [, ].
A: The stability of 3,7-Dihydroxyflavone is influenced by factors like pH, temperature, light, and the presence of oxidizing agents. Studies have shown that it undergoes degradation under prolonged exposure to air and elevated temperatures []. The presence of glucose can also affect its interaction with plasma proteins, suggesting potential stability and solubility changes in biological environments [].
A: Computational chemistry methods, particularly Density Functional Theory (DFT), have been used to study the electronic structure, tautomeric equilibria, and antioxidant properties of 3,7-Dihydroxyflavone [, ]. DFT calculations have provided insights into the mechanisms of proton transfer in the excited state, radical scavenging activity, and oxidation potentials [, ]. These studies contribute to understanding the structure-activity relationships and predicting potential biological effects.
A: The structure of 3,7-Dihydroxyflavone significantly influences its activity. The presence and position of hydroxyl groups are crucial for its antioxidant activity, with the 3- and 7- hydroxyl groups playing a key role in scavenging free radicals and quenching singlet oxygen [, ]. Studies on structurally related flavonoids indicate that the presence of a 2,3-double bond in the C ring and specific hydroxyl group substitutions on the A and B rings contribute to enhanced cytotoxicity against leukemia cells []. Additionally, the number and position of hydroxyl groups affect its binding affinity to plasma proteins in the presence of glucose [].
A: Yes, 3,7-Dihydroxyflavone exhibits promising in vitro efficacy. It effectively inhibits the growth of various tumor cell lines, including leukemia, melanoma, and glioblastoma cells [, ]. In vivo studies using Caenorhabditis elegans demonstrated that 3,7-Dihydroxyflavone could inhibit egg hatching and larval development, highlighting its potential anthelmintic properties []. Further research is needed to validate these findings and explore its efficacy in other animal models.
ANone: A range of analytical techniques is employed to study 3,7-Dihydroxyflavone:
- Spectroscopy: UV-Vis, fluorescence, and NMR spectroscopy are used for structural characterization, identification, and quantification [, , , ].
- Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for separation and identification, often coupled with mass spectrometry (MS) for accurate detection and quantification [, , ].
- Electrochemical methods: Cyclic Voltammetry is used to determine oxidation potentials, which are useful for understanding antioxidant mechanisms [].
A: Research on 3,7-Dihydroxyflavone has evolved from its initial discovery and characterization to exploring its diverse biological activities and potential therapeutic applications. Early studies focused on its spectroscopic properties and analytical methods for detection [, ]. Subsequent research delved into its interactions with enzymes like Cytochrome P450s, revealing its potential as a modulator of drug metabolism [, ]. More recently, studies have investigated its anticancer, antioxidant, and anthelmintic properties, paving the way for potential therapeutic development [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


